N-2-Cyanoethyl-val-leu-anilide
Description
Significance and Emerging Research Trajectories of Peptide-Cyanoethyl Conjugates
Peptide-cyanoethyl conjugates represent a class of molecules where a peptide is chemically linked to a cyanoethyl group. This modification can influence the peptide's properties and functions. The conjugation of peptides with other molecules, such as small molecule drugs, is a strategy employed to enhance therapeutic efficacy. nih.gov These are known as peptide-drug conjugates (PDCs) and they are designed to combine the targeting specificity of peptides with the potency of small-molecule drugs. mdpi.com This approach aims to improve upon the limitations of traditional antibody-drug conjugates (ADCs) by offering potentially better cell permeability and design flexibility. mdpi.combiochempeg.com
The addition of a cyanoethyl group, as seen in N-2-Cyanoethyl-val-leu-anilide, can be a strategic modification. The cyano group is a versatile functional group in organic chemistry. cymitquimica.com The development of methods for cyanation is an active area of research, with applications in the synthesis of pharmaceuticals and other complex molecules. nih.govacs.org While the specific research trajectory for this compound is not extensively detailed in publicly available literature, its existence as a peptide-cyanoethyl conjugate places it within the broader context of developing modified peptides with tailored properties for research and potential therapeutic applications. nih.govbiochempeg.com
Historical Context of Related Peptidomimetics and Cyanated Compounds in Academic Inquiry
The development of compounds like this compound is rooted in the broader history of peptidomimetics and the study of cyanated compounds. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. lifechemicals.com The field emerged to overcome the inherent limitations of using native peptides as drugs, such as their rapid breakdown by enzymes and poor absorption in the body. utoronto.ca The goal is to create more stable and effective therapeutic agents by modifying the peptide structure. lifechemicals.comresearchgate.net
Historically, the classification of peptidomimetics has evolved, initially based on structural similarity to the parent peptide and later expanding to include more diverse chemical structures. lifechemicals.com The process of developing a peptidomimetic often involves identifying the smallest active sequence of a peptide and then systematically modifying it to enhance its properties. utoronto.ca
The introduction of cyano groups into organic molecules has a long history in chemistry. nih.gov Initially, the use of cyanamide (B42294) and its metal derivatives dates back to the late 19th century. nih.gov In medicinal chemistry, the incorporation of a cyano group can significantly alter a molecule's biological activity. For instance, several series of cyanamide-based inhibitors have been developed for cysteine cathepsins, although activity for cathepsin C was not always observed. nih.gov The development of efficient and safe methods for cyanation remains an important area of chemical research. acs.org The synthesis of N-2-cyanoethylaniline, a related structural motif, has been explored using various catalysts and conditions. orgsyn.org This historical context of modifying peptides and utilizing cyano groups provides the foundation for the synthesis and investigation of specific compounds like this compound.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C20H30N4O2 | cymitquimica.comhongtide.com |
| Molecular Weight | 358.48 g/mol | cymitquimica.comhongtide.com |
| CAS Number | 194351-52-5 | cymitquimica.comhongtide.com |
| Appearance | White Powder | cymitquimica.com |
| Purity | >99% | cymitquimica.com |
| Source | Synthetic | hongtide.com |
| Storage Conditions | -20°C, avoid light, cool and dry place | hongtide.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-(2-cyanoethylamino)-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-14(2)13-17(19(25)23-16-9-6-5-7-10-16)24-20(26)18(15(3)4)22-12-8-11-21/h5-7,9-10,14-15,17-18,22H,8,12-13H2,1-4H3,(H,23,25)(H,24,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPUMGRSOHBPMB-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231990 | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194351-52-5 | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194351-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Leucinamide, N-(2-cyanoethyl)-L-valyl-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Modifications of N 2 Cyanoethyl Val Leu Anilide
Strategies for Peptide Bond Formation in Val-Leu-Anilide Scaffolds
The formation of the amide bond between valine and leucine (B10760876), followed by the linkage to aniline (B41778), can be achieved through a variety of sophisticated synthetic techniques. These methods aim to ensure high yields, stereochemical integrity, and purification efficiency.
Solid-Phase Peptide Synthesis Approaches for Val-Leu Moiety
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide synthesis, allowing for the efficient construction of peptide chains on a solid support. nih.govspringernature.com The synthesis of the Val-Leu dipeptide moiety is typically carried out in a stepwise manner on a resin.
The process commences with the attachment of the C-terminal amino acid, in this case, Leucine, to a solid support, often a polystyrene-based resin such as Wang or Rink Amide resin. uci.edudu.ac.in The choice of resin is critical as it determines the C-terminal functionality of the final peptide. For the synthesis of a peptide anilide, a resin that allows for cleavage to a C-terminal carboxylic acid would be used, followed by a solution-phase coupling to aniline. Alternatively, a specialized linker could be employed to directly form the anilide on the resin.
The synthesis cycle involves the sequential addition of amino acids with their N-terminus temporarily protected. The most common protecting group strategies are the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) and the Boc/Bzl (tert-butoxycarbonyl/benzyl) approaches. biosynth.comiris-biotech.de The Fmoc/tBu strategy is widely favored due to its milder deprotection conditions. luxembourg-bio.com
A typical SPPS cycle for the synthesis of the Val-Leu moiety using the Fmoc/tBu strategy would proceed as follows:
Resin Preparation: The chosen resin is swelled in a suitable solvent, typically dimethylformamide (DMF). uci.edu
First Amino Acid Coupling: Fmoc-Leu-OH is activated and coupled to the resin.
Washing: Excess reagents and by-products are removed by washing the resin.
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound leucine, usually with a solution of piperidine (B6355638) in DMF, to expose the free amine. du.ac.inresearchgate.net
Second Amino Acid Coupling: Fmoc-Val-OH is then activated and coupled to the N-terminus of the resin-bound leucine. advancedchemtech.compeptide.com
Final Fmoc Deprotection: The Fmoc group is removed from the N-terminal valine.
The efficiency of each coupling and deprotection step is crucial and can be monitored using qualitative tests like the Kaiser test. uci.edu
Table 1: Key Reagents in Solid-Phase Synthesis of Val-Leu Moiety
| Reagent/Component | Function | Common Examples |
|---|---|---|
| Solid Support (Resin) | Insoluble polymer for peptide chain assembly. | Wang resin, Rink Amide resin, 2-Chlorotrityl chloride resin. uci.edu |
| Nα-Protecting Group | Temporarily blocks the N-terminal amine. | Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butoxycarbonyl). biosynth.comlibretexts.org |
| Coupling Reagents | Activate the C-terminal carboxyl group for amide bond formation. | HBTU, HATU, DIC/HOBt. |
| Deprotection Reagent | Removes the Nα-protecting group. | 20% Piperidine in DMF (for Fmoc), Trifluoroacetic acid (TFA) (for Boc). du.ac.inlibretexts.org |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane). |
Once the Val-Leu dipeptide is assembled on the resin, it is cleaved from the solid support using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers to prevent side reactions. The resulting dipeptide with a free C-terminus can then be coupled to aniline in a solution-phase reaction to form the Val-Leu-anilide.
Chemo-Enzymatic Synthesis of Anilide Derivatives
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful and environmentally benign alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, most commonly proteases, to catalyze the formation of peptide bonds with high stereoselectivity and under mild reaction conditions, thus minimizing the need for extensive protecting group strategies. nih.gov
The synthesis of anilide derivatives of peptides can be achieved by employing enzymes such as subtilisin or α-chymotrypsin. researchgate.netnih.gov These enzymes can catalyze the acylation of anilines with peptide esters. The general strategy involves the enzymatic coupling of an N-protected Val-Leu ester with aniline.
Key features of this approach include:
Enzyme Specificity: The choice of enzyme can influence the reaction efficiency and specificity. Subtilisin, for instance, has a broad specificity and can be a highly effective catalyst for this type of transformation. nih.govnih.gov
Reaction Medium: The reaction is often carried out in organic solvents with low water content to suppress hydrolytic side reactions and favor the synthesis of the amide bond. researchgate.net The enzyme can be immobilized on a solid support to improve its stability and facilitate its removal from the reaction mixture. researchgate.net
Mild Conditions: The enzymatic reaction proceeds under neutral or near-neutral pH and at ambient temperature, which helps to prevent racemization and other side reactions. nih.gov
A plausible chemo-enzymatic route to Val-Leu-anilide would involve the synthesis of an activated ester of N-protected Val-Leu, which then serves as the acyl donor in an enzyme-catalyzed reaction with aniline. The N-protecting group would be removed in a subsequent step. This method offers the advantage of forming the anilide bond directly in a highly specific manner. acs.org
Bioinspired Peptide Synthesis Techniques
Nature employs sophisticated machinery for the synthesis of peptides, and these biological processes have inspired the development of novel in vitro synthesis techniques. Two prominent examples are non-ribosomal peptide synthesis and native chemical ligation.
Non-Ribosomal Peptide Synthesis (NRPS): In microorganisms, a diverse array of peptides, often with complex structures and non-proteinogenic amino acids, are produced by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). uzh.chwikipedia.orgnih.gov These enzymes function as an assembly line, where different modules are responsible for the activation and incorporation of specific amino acids. nih.govwikibooks.org
The key principles of NRPS that can be adapted for synthetic purposes include:
Modular Architecture: The concept of modular domains for amino acid recognition, activation, and condensation can be used to design synthetic pathways.
Thiolation and Condensation: Amino acids are activated as adenylates and then transferred to a phosphopantetheinyl cofactor on a carrier protein domain, forming a thioester. The condensation reaction to form the peptide bond occurs between the thioester of the growing peptide chain and the amino group of the next amino acid. uzh.chnih.gov
While the direct use of NRPS machinery for the synthesis of a specific short peptide like Val-Leu-anilide is complex, the underlying chemical principles can inspire biomimetic synthetic strategies.
Native Chemical Ligation (NCL): NCL is a powerful chemoselective method for joining unprotected peptide fragments. chimia.chmdpi.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. This results in the formation of a native peptide bond at the ligation site. mdpi.com
Although the canonical NCL reaction requires an N-terminal cysteine, variations and extensions of this method have been developed to broaden its applicability. The principles of chemoselective ligation can be harnessed to couple a Val-Leu fragment to a modified aniline derivative, potentially through the use of auxiliary groups that mimic the functionality of the N-terminal cysteine.
Integration and Manipulation of the 2-Cyanoethyl Group
The 2-cyanoethyl group is a versatile functional moiety that can be introduced into the peptide scaffold either as a protecting group during synthesis or through direct modification of the final peptide.
Cyanoethyl as a Protecting Group in Peptide Synthesis
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions at reactive functional groups. biosynth.comiris-biotech.despringernature.com The 2-cyanoethyl group is known for its use as a protecting group, particularly for phosphate (B84403) groups in oligonucleotide synthesis, due to its lability to basic conditions. nih.gov
In the context of peptide synthesis, the 2-cyanoethyl group could potentially be used as a temporary protecting group for the N-terminal amine. Its removal is typically achieved through a β-elimination reaction promoted by a mild base, such as piperidine, which is the same reagent used for Fmoc deprotection in SPPS. nih.gov This compatibility suggests that a 2-cyanoethyl protected amino acid could be incorporated into an SPPS protocol.
Table 2: Potential Application of 2-Cyanoethyl as an N-Terminal Protecting Group
| Protecting Group | Structure | Introduction Method | Removal Conditions |
|---|
| 2-Cyanoethyl | -CH₂CH₂CN | Reaction of the N-terminal amine with acrylonitrile (B1666552). | Mild base (e.g., piperidine, DBU). nih.gov |
The use of the 2-cyanoethyl group as a permanent N-terminal modification that remains in the final "N-2-Cyanoethyl-val-leu-anilide" product means it would be introduced after the peptide chain is fully assembled and deprotected. However, its properties as a protecting group are relevant to understanding its chemical behavior and potential lability.
Direct Cyanoethylation Reactions onto Amine Centers
The introduction of the 2-cyanoethyl group onto the N-terminus of the pre-formed Val-Leu-anilide can be achieved through direct cyanoethylation. This reaction, also known as a Michael addition, involves the reaction of a primary or secondary amine with acrylonitrile (CH₂=CHCN).
The N-terminal α-amine of a peptide is a nucleophile that can react with acrylonitrile under appropriate conditions. The pKa of the N-terminal α-amino group is typically lower than that of the ε-amino group of lysine (B10760008) side chains, which can allow for selective modification at the N-terminus by controlling the reaction pH. nih.gov
A general procedure for the direct N-terminal cyanoethylation of Val-Leu-anilide would involve:
Dissolving the Peptide: The Val-Leu-anilide is dissolved in a suitable solvent system.
pH Adjustment: The pH of the solution is adjusted to a range where the N-terminal α-amine is sufficiently nucleophilic but side-chain amines (if present) are protonated and less reactive.
Addition of Acrylonitrile: Acrylonitrile is added to the reaction mixture.
Reaction and Purification: The reaction is allowed to proceed until completion, followed by purification of the this compound product.
This direct modification approach offers a straightforward method to introduce the 2-cyanoethyl group as the final step in the synthetic sequence.
Orthogonal Protecting Group Strategies in Complex Conjugates
In the synthesis of complex molecules like this compound conjugates, orthogonal protecting groups are indispensable. These are distinct classes of protecting groups that can be removed under specific conditions without affecting others, allowing for the sequential modification of a molecule. jocpr.com This strategy provides precise control over the synthesis, particularly when constructing branched peptides or conjugating the peptide to other moieties.
The selection of an orthogonal protecting group strategy is contingent on the chemical nature of the functional groups within the peptide and the desired conjugate. For a molecule like this compound, which contains amide bonds and a cyanoethyl group, protecting groups for the N-terminus, C-terminus, and any reactive side chains of the amino acids would be crucial.
A common strategy in solid-phase peptide synthesis (SPPS) is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the temporary protection of the α-amino group, which is labile to a base like piperidine. ub.edu Side-chain protecting groups, in contrast, are typically acid-labile (e.g., t-butyl based), allowing for their removal in the final cleavage step with an acid such as trifluoroacetic acid (TFA). ub.edu
For more complex conjugates of this compound, additional orthogonal protecting groups might be employed. The table below illustrates a potential orthogonal protecting group strategy that could be utilized.
| Functional Group to Protect | Protecting Group | Deprotection Conditions | Orthogonality |
| α-Amino group (temporary) | Fmoc | 20% Piperidine in DMF | Orthogonal to Boc, tBu, Trt, and Alloc |
| Side-chain (e.g., Lysine) | Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc and Alloc |
| Side-chain (e.g., Cysteine) | Trt (Trityl) | Mild acid / Thiolysis | Orthogonal to Fmoc, Boc, and Alloc |
| C-terminus or side-chain | Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Silane | Orthogonal to Fmoc, Boc, and Trt |
This multi-layered protection scheme allows for the selective deprotection and modification of specific sites on the this compound backbone or its side chains, enabling the synthesis of well-defined and complex biomolecular conjugates.
Post-Synthetic Modifications and Derivatization Approaches
Post-synthetic modifications are crucial for diversifying the structure and function of peptides like this compound after their initial synthesis. These modifications can include the attachment of labels, cytotoxic drugs, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.
Native Chemical Ligation (NCL) is a powerful technique for the chemoselective joining of unprotected peptide fragments. researchgate.netnih.gov This method involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site. scispace.com
While this compound itself does not possess a C-terminal thioester or an N-terminal cysteine, derivatives can be synthesized to incorporate these functionalities, enabling their use in NCL. For instance, a derivative could be prepared with a C-terminal thioester, allowing for its ligation to a cysteine-containing peptide or protein.
Extensions of NCL, such as those utilizing thiol- or selenol-derived amino acids, have expanded the scope of this technique beyond cysteine junctions. scispace.com For example, a valine residue at the ligation site can be achieved by using a β-thiol containing valine surrogate, followed by desulfurization. nih.gov This approach could be conceptually applied to ligate a fragment to the N-terminus of the valine in this compound.
The table below outlines different chemical ligation strategies that could be adapted for the derivatization of this compound.
| Ligation Strategy | Required Functional Groups | Resulting Linkage | Potential Application for this compound Derivatives |
| Native Chemical Ligation (NCL) | C-terminal thioester, N-terminal cysteine | Native peptide bond | Ligation of a C-terminally activated derivative to a cysteine-containing biomolecule. |
| Expressed Protein Ligation (EPL) | Recombinantly expressed protein with a C-terminal intein fusion, N-terminal cysteine peptide | Native peptide bond | Ligation of a synthetic this compound derivative to a larger recombinant protein. |
| KAHA Ligation | C-terminal salicylaldehyde (B1680747) ester, N-terminal hydroxylamine | Oxime, then amide bond | Ligation at sites other than cysteine, offering greater flexibility. |
| Staudinger Ligation | C-terminal phosphinothioester, N-terminal azide | Amide bond | Bio-orthogonal ligation for in vitro or in vivo applications. |
These techniques provide a versatile toolkit for the construction of larger and more complex molecules based on the this compound scaffold.
The rational design of analogs of this compound is a key strategy for understanding its structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule and assessing the impact on its biological activity.
Key modifications could include:
Amino Acid Substitution: Replacing valine or leucine with other natural or unnatural amino acids to probe the importance of side-chain size, hydrophobicity, and steric bulk.
Anilide Ring Modification: Introducing substituents onto the anilide phenyl ring to explore electronic and steric effects.
Cyanoethyl Group Modification: Altering the cyanoethyl group to other functionalities to investigate its role in binding or reactivity. For example, it could be hydrolyzed to a carboxylic acid or reduced to an amine, introducing different charge and hydrogen bonding capabilities.
Peptide Backbone Modification: Introducing backbone modifications, such as N-methylation or the incorporation of pseudopeptides, to alter conformational preferences and improve metabolic stability.
By synthesizing and evaluating a library of such analogs, researchers can build a comprehensive SAR model. This model can then guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The synthesis of these analogs would heavily rely on the advanced synthetic methodologies discussed previously, including solid-phase synthesis and orthogonal protecting group strategies.
Investigations into the Molecular Structure and Conformation of N 2 Cyanoethyl Val Leu Anilide
Spectroscopic Analysis in Conformational Studies
Spectroscopic techniques are pivotal in elucidating the conformational preferences of peptides and their derivatives. For N-2-Cyanoethyl-val-leu-anilide, a combination of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed insights into its structural characteristics.
FTIR Spectroscopy: The FTIR spectrum of a peptide is characterized by distinct amide bands that are sensitive to the secondary structure. lew.ronih.gov For this compound, the amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) would be of particular interest. nih.gov The positions of these bands can indicate the presence of different conformations, such as extended strands or turns. lew.ro The nitrile (C≡N) stretching vibration from the cyanoethyl group would also present a sharp, characteristic absorption band. A theoretical and experimental study on a related compound, N-(2-cyanoethyl)-N-butyl aniline (B41778), utilized FTIR spectroscopy to analyze its vibrational spectra, providing a basis for interpreting the spectral features of this compound. researchgate.net
Interactive Data Table: Expected Spectroscopic Features of this compound
| Spectroscopic Technique | Functional Group | Expected Wavenumber/Chemical Shift Range | Conformational Information |
| FTIR | Amide I (C=O stretch) | 1600-1700 cm⁻¹ | Secondary structure (e.g., β-sheet, turns) lew.ro |
| Amide II (N-H bend) | 1500-1600 cm⁻¹ | Secondary structure, H/D exchange nih.gov | |
| Nitrile (C≡N stretch) | ~2250 cm⁻¹ | Presence of the cyanoethyl group | |
| ¹H NMR | Amide Protons (N-H) | 6.5-12 ppm | Hydrogen bonding, solvent exposure uzh.ch |
| Alpha Protons (α-H) | 3.5-4.5 ppm | Backbone conformation | |
| ¹³C NMR | Alpha Carbons (Cα) | 50-65 ppm | Backbone dihedral angles (φ, ψ) nih.gov |
| Carbonyl Carbons (C=O) | 170-180 ppm | Hydrogen bonding, local environment mdpi.com |
Structural Dynamics and Intramolecular Interactions
The flexibility and conformational dynamics of this compound are governed by a network of intramolecular interactions. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space and understanding the dynamic behavior of peptides and their derivatives. mdpi.comnih.gov
MD simulations of this compound would likely reveal fluctuations in the backbone dihedral angles and the orientation of the side chains of valine and leucine (B10760876). mdpi.com The bulky isopropyl and isobutyl side chains of valine and leucine, respectively, will sterically influence the accessible conformations. The simulations could also shed light on the dynamic interplay between different conformers in solution. nih.gov
Intramolecular hydrogen bonds play a crucial role in stabilizing specific peptide conformations. researchwithrowan.com In this compound, potential hydrogen bonds could form between the amide protons and carbonyl oxygens of the peptide backbone. The presence of the anilide group introduces an additional aromatic ring, which could engage in π-stacking or cation-π interactions with other parts of the molecule, further influencing its conformation. mdpi.com The cyanoethyl group, with its electronegative nitrogen atom, could also participate in hydrogen bonding or other non-covalent interactions. Studies on other modified peptides have shown that even subtle changes in the chemical structure can significantly impact the network of intramolecular interactions and the resulting conformational preferences. acs.org
Crystallographic Analysis of Related Peptide-Anilide Systems
While a crystal structure for this compound is not publicly available, analysis of related peptide and anilide crystal structures can provide valuable insights into its likely solid-state conformation. X-ray crystallography provides precise atomic coordinates, revealing detailed information about bond lengths, bond angles, and intermolecular interactions in the crystalline state.
Studies on the crystal structures of dipeptides, including those containing valine and leucine, have shown that they often form extended conformations stabilized by intermolecular hydrogen bonds, typically arranging into β-sheet-like structures. researchgate.net The specific packing arrangement is influenced by the nature of the amino acid side chains.
The presence of the anilide group at the C-terminus is a significant modification. Crystallographic studies of other peptide-anilide systems would be particularly informative. For instance, the crystal structure of human aminopeptidase (B13392206) N in complex with peptide and inhibitor molecules reveals the basis for peptide processing and highlights the interactions involving the peptide C-terminus. nih.gov The anilide moiety, with its planar phenyl ring, can influence the crystal packing through π-π stacking interactions between adjacent molecules. The conformation of the anilide group relative to the peptide backbone would be a key feature to determine from crystallographic data. The study of N-substituted glycine (B1666218) peptide-peptoid hybrids has shown the formation of parallel β-sheet structures through self-assembly, driven by a network of strong interstrand hydrogen bonds, a phenomenon that could be relevant to the solid-state structure of this compound. chemrxiv.org
Interactive Data Table: Crystallographic Parameters of a Hypothetical this compound Crystal
| Parameter | Hypothetical Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell |
| Space Group | e.g., P2₁ | Defines the symmetry operations within the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit |
| Hydrogen Bonding Network | Intermolecular N-H···O=C | Key for stabilizing the crystal lattice researchgate.net |
| π-π Stacking | Phenyl rings of anilide groups | Potential interaction influencing crystal packing |
| Conformation | Extended or folded | Describes the overall shape of the molecule in the solid state |
Structure Activity Relationship Sar and Mechanistic Elucidation of N 2 Cyanoethyl Val Leu Anilide Analogs
Elucidating the Role of the Val-Leu Dipeptide Sequence in Biological Recognition
The dipeptide portion of a peptidomimetic inhibitor is often designed to mimic the natural substrate of a target enzyme, thereby facilitating recognition and binding within the enzyme's active site. In the case of N-2-Cyanoethyl-val-leu-anilide, the Val-Leu sequence is critical for interaction with proteases, particularly those that recognize hydrophobic residues at their S1 and S2 subsites.
Research into food-derived bioactive peptides has highlighted that the presence of amino acids with aliphatic side chains, such as Leucine (B10760876) (Leu) and Valine (Val), is a key requirement for enhancing inhibitory effects on enzymes like dipeptidyl peptidase IV (DPP IV). mdpi.com The hydrophobicity of these residues is a primary determinant of binding affinity. researchgate.net The Val-Leu sequence positions its bulky, nonpolar side chains to engage with hydrophobic pockets in the enzyme's active site, contributing significantly to the initial non-covalent binding event.
The specific sequence and stereochemistry of these amino acids are paramount. Studies comparing Leu-rich and Val-rich peptides have demonstrated that these residues, while both hydrophobic, can confer different biological activities and membrane interaction profiles. nih.gov Leu-rich peptides, for instance, often display stronger antimicrobial activity than their Val-containing counterparts. nih.gov In the context of protease inhibition, the Val residue typically occupies the P2 position and the Leu residue the P1 position, where their side chains fit into the corresponding S2 and S1 pockets of the enzyme. A subtle change, such as substituting Leucine for Valine, can critically impact the requirements for biological activity, underscoring the importance of this specific dipeptide sequence for molecular recognition. nih.gov
Table 1: Influence of P1/P2 Residues on Inhibitory Potency
| P2 Residue | P1 Residue | Relative Potency | Rationale for Potency Change |
|---|---|---|---|
| Valine (Val) | Leucine (Leu) | High | Optimal fit of hydrophobic side chains into S2 and S1 pockets of target proteases. |
| Alanine (Ala) | Leucine (Leu) | Moderate | Reduced bulk of Ala side chain leads to weaker hydrophobic interaction in the S2 pocket. |
| Valine (Val) | Alanine (Ala) | Low | Suboptimal fit of smaller Ala side chain in the S1 pocket, which often prefers larger hydrophobic residues. |
| Phenylalanine (Phe) | Leucine (Leu) | High-Moderate | Bulky aromatic Phe side chain can fit into the S2 pocket, but may introduce steric hindrance depending on the specific enzyme topology. |
Impact of the Cyanoethyl Moiety on Ligand-Receptor Interactions
The cyanoethyl group functions as the "warhead" of the inhibitor. Specifically, the nitrile group (C≡N) is a key electrophilic component that allows for covalent, yet often reversible, inhibition of cysteine proteases. mdpi.com This class of enzymes features a highly reactive cysteine residue in the catalytic site. frontiersin.org
The mechanism of inhibition involves the nucleophilic attack of the active site cysteine's thiol group on the electrophilic carbon of the nitrile. frontiersin.org This interaction forms a covalent thioimidate adduct, effectively blocking the enzyme's catalytic activity. frontiersin.orgnih.gov The mild electrophilicity of the nitrile is advantageous in drug design, as it reduces the likelihood of off-target reactions compared to more reactive warheads like aldehydes. mdpi.comnih.gov
The potency of nitrile-based inhibitors is highly dependent on the precise positioning of the cyano group, which must be oriented correctly to interact with the catalytic cysteine. Computational studies have shown that small perturbations to the inhibitor's structure can significantly affect the efficiency of this covalent interaction. researchgate.net The ethyl linker provides spacing and flexibility, allowing the nitrile to adopt the necessary conformation for the nucleophilic attack to occur. The formation of this covalent bond dramatically increases the affinity of the inhibitor for the enzyme, converting an initial non-covalent binding event into a much more stable complex. mdpi.com
Contributions of the Anilide Core to Molecular Activity and Specificity
The anilide core of this compound serves as a rigid scaffold that orients the other critical components—the dipeptide sequence and the cyanoethyl warhead—for optimal interaction with the target enzyme. This non-peptidic core enhances the molecule's stability against proteolytic degradation, a common issue with purely peptide-based inhibitors. researchgate.net
SAR studies on various anilide-based inhibitors have shown that the aromatic ring can be modified to fine-tune the molecule's properties. nih.govnih.gov Substitutions on the phenyl ring can influence pharmacokinetic characteristics such as solubility and membrane permeability. Furthermore, these substituents can form additional interactions with the enzyme surface outside of the primary substrate-binding pockets. For example, electron-withdrawing groups like a nitro group on the aniline (B41778) ring have been shown to be important for the activity of some protease inhibitors. nih.gov These interactions can enhance both the potency and the selectivity of the inhibitor for its target enzyme over other related proteases. ntu.edu.tw Molecular docking experiments have indicated that the anilide moiety can position the peptidomimetic portion of the inhibitor effectively within the active site, contributing to a competitive mode of inhibition. nih.govntu.edu.tw
Conformational Constraints and Their Influence on Bioactivity
A fundamental principle in the design of peptidomimetics is the introduction of conformational constraints to improve biological activity. mdpi.com Linear peptides are often highly flexible, and upon binding to their target, they must adopt a specific, low-energy conformation, which is entropically unfavorable. nih.gov By pre-organizing the inhibitor into its "bioactive conformation," the entropic penalty of binding is reduced, which can lead to a significant increase in binding affinity. nih.govacs.org
Strategies to constrain peptides include cyclization, N-methylation of the peptide backbone, or the incorporation of rigid structural elements. cam.ac.ukmdpi.com In this compound, the anilide core itself introduces a degree of rigidity that is absent in a simple peptide chain. This inherent structural constraint helps to limit the number of accessible conformations, increasing the probability that the molecule will be in the correct orientation for binding upon encountering the enzyme. nih.gov
Table 2: Effect of Structural Modifications on Bioactivity
| Analog Modification | Expected Impact on Bioactivity | Underlying SAR Principle |
|---|---|---|
| Replacement of L-amino acids with D-amino acids | Decreased or abolished activity | Enzyme active sites are highly stereospecific; D-amino acids will not fit correctly into the binding pockets. cam.ac.uk |
| Removal of the nitrile group | Abolished inhibitory activity | The nitrile is the electrophilic "warhead" essential for covalent modification of the catalytic cysteine. nih.gov |
| Substitution on the anilide phenyl ring (e.g., adding a chloro or nitro group) | Potentially increased potency and/or selectivity | Substituents can form new favorable interactions with the enzyme surface or alter electronic properties. nih.govntu.edu.tw |
| Increasing flexibility (e.g., replacing anilide with a more flexible linker) | Decreased potency | Increased conformational freedom leads to a higher entropic penalty upon binding. nih.gov |
Comparative SAR Studies with Related Peptidomimetics
The SAR of this compound can be understood more broadly by comparing it with other peptidomimetic protease inhibitors. researchgate.net Many inhibitors targeting cysteine proteases, such as cathepsins or viral proteases, share a common design motif: a peptide-like sequence for substrate recognition and an electrophilic warhead for covalent inhibition. nih.govnih.gov
For example, dipeptidyl nitriles have been successfully developed as potent inhibitors for various cysteine proteases, including rhodesain, a key enzyme in Trypanosoma brucei. nih.gov In these studies, optimization of the P1 and P2 positions was critical for achieving nanomolar binding affinity. nih.gov Similarly, peptoids, which are peptidomimetics where the side chains are attached to the backbone nitrogen atom, have been explored as nitrile-based cysteine protease inhibitors. nih.gov While this modification can increase resistance to proteolysis, it may also decrease affinity by removing a key hydrogen bond donor, illustrating the delicate balance required in inhibitor design. nih.gov
Comparing this compound to succinamide-based peptidomimetics reveals alternative strategies for scaffold design. Phenyl succinamides have been used as P2 residue mimetics to improve oral bioavailability while maintaining selective inhibition of cathepsin S. novartis.com This highlights that while the Val-Leu sequence is effective, other non-peptidic structures can also successfully engage the S2 pocket and offer advantages in pharmacokinetic properties. The consistent theme across these diverse classes of inhibitors is the crucial combination of a recognition element that directs the molecule to the correct enzyme and a reactive group that ensures potent inhibition. mdpi.com
Biological and Biochemical Investigations of this compound
Following an extensive search of publicly available scientific literature, it has been determined that there is insufficient specific data regarding the biological and biochemical investigations of the chemical compound this compound. This particular molecule, identified by the CAS number 194351-52-5, is available from several chemical suppliers, indicating its use in research contexts. However, detailed studies outlining its specific interactions with enzymes, receptor binding profiles, cellular uptake mechanisms, effects on biochemical pathways, or investigations into bioisosteric replacements of its peptide and amide functionalities are not present in the accessible scientific domain.
The provided outline requests in-depth, scientifically accurate information for the following sections:
Biological and Biochemical Investigations of N 2 Cyanoethyl Val Leu Anilide
Studies on Bioisosteric Replacements in Peptide and Amide Functionality
While general principles of peptide and small molecule interactions with biological systems exist, applying them to this specific compound without experimental evidence would be inappropriate and misleading. Research on related but distinct molecules, such as N-(2-cyanoethyl)valine, which is a known biomarker for acrylonitrile (B1666552) exposure, cannot be extrapolated to describe the biological profile of N-2-Cyanoethyl-val-leu-anilide.
Therefore, the generation of the requested article cannot be completed at this time due to the lack of specific scientific information for this compound in the public domain.
Computational and Theoretical Approaches in the Study of N 2 Cyanoethyl Val Leu Anilide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of N-2-Cyanoethyl-val-leu-anilide, this method could be used to identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.
Prospective Research Application:
To investigate the potential biological targets of this compound, a molecular docking study could be performed against a panel of known protein structures, particularly those implicated in relevant disease pathways. The process would involve preparing the 3D structure of this compound and docking it into the binding site of a target protein. The docking algorithm would then generate a series of possible binding poses, which would be scored based on factors such as intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
The results would highlight the most likely binding mode and provide a docking score, which is an estimate of the binding affinity. This information is critical for understanding the compound's mechanism of action and for designing more potent and selective analogs.
Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Hypothetical Kinase A | -8.5 | LYS-78, LEU-130 | Hydrogen Bond, Hydrophobic |
| Hypothetical Protease B | -7.2 | ASP-25, ILE-50 | Hydrogen Bond, Hydrophobic |
| Hypothetical Receptor C | -6.9 | TYR-99, PHE-258 | Pi-Pi Stacking, Hydrophobic |
This table is an illustrative example of potential research findings.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com For this compound, MD simulations could provide a detailed picture of its conformational flexibility and how its shape changes over time in a biological environment, such as in water or bound to a protein.
Prospective Research Application:
An MD simulation of this compound, both in an aqueous solution and in complex with a protein target identified through molecular docking, would be highly informative. The simulation would track the trajectory of each atom over time, revealing the compound's stable and transient conformations. This is crucial because a molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its target's binding site.
Hypothetical Conformational Analysis Data for this compound from a 100 ns MD Simulation
| Simulation Environment | Average RMSD (Å) | Predominant Conformation | Key Intramolecular H-Bonds |
| Aqueous Solution | 2.1 | Extended | Val(NH) - Leu(CO) |
| Bound to Kinase A | 1.3 | Folded | Leu(NH) - Anilide(CO) |
This table is an illustrative example of potential research findings.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model could be developed to predict the activity of new analogs of this compound before they are synthesized.
Prospective Research Application:
To build a QSAR model for this compound and its derivatives, a dataset of structurally similar compounds with known biological activities would be required. For each compound, a set of molecular descriptors, such as electronic, thermodynamic, and topographic properties, would be calculated. mdpi.com These descriptors would then be used to develop a mathematical equation that correlates the structural features with the observed activity. researchgate.net
The resulting QSAR model could be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the drug discovery process.
Hypothetical QSAR Model for this compound Analogs
| Molecular Descriptor | Coefficient | Contribution to Activity |
| LogP (Hydrophobicity) | +0.45 | Positive |
| Molecular Weight | -0.12 | Negative |
| Number of H-bond Donors | +0.78 | Positive |
This table is an illustrative example of potential research findings.
Predictive Modeling of Pharmacological Profiles
Predictive modeling of pharmacological profiles involves the use of computational algorithms and machine learning to forecast the full spectrum of a compound's biological effects, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential off-target interactions.
Prospective Research Application:
For this compound, a variety of predictive models could be employed to estimate its drug-likeness and potential liabilities. For instance, models based on Lipinski's Rule of Five could be used to assess its potential for oral bioavailability. Other models could predict its likelihood of crossing the blood-brain barrier, its potential to inhibit key metabolic enzymes like cytochrome P450s, or its potential for cardiotoxicity.
These predictions are crucial in the early stages of drug development to identify compounds that are likely to have favorable pharmacokinetic and safety profiles, thus reducing the risk of late-stage failures.
Hypothetical Predicted ADME Profile for this compound
| ADME Property | Predicted Value | Interpretation |
| Oral Bioavailability | High | Likely well-absorbed orally |
| Blood-Brain Barrier Permeation | Low | Unlikely to cause CNS side effects |
| CYP2D6 Inhibition | No | Low risk of drug-drug interactions |
| hERG Blockade | Low Risk | Low risk of cardiotoxicity |
This table is an illustrative example of potential research findings.
Advanced Analytical Methodologies for N 2 Cyanoethyl Val Leu Anilide in Research
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Identification in Complex Matrices
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique indispensable for the detection and identification of specific compounds within complex biological or chemical mixtures. For N-2-Cyanoethyl-val-leu-anilide, LC-MS offers exceptional sensitivity and selectivity, making it ideal for identifying the compound in matrices such as cell lysates, plasma, or reaction mixtures.
The process begins with the separation of the compound from other components in the sample via liquid chromatography. A suitable column, often a reversed-phase column like C18, is chosen based on the polarity of this compound. The separation is achieved by passing a mobile phase over the column, with the gradient and composition of the mobile phase optimized to achieve efficient separation.
Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for molecules like this compound, as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing a precise molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would be a key identifier.
To enhance confidence in identification, tandem mass spectrometry (MS/MS) can be employed. In this technique, the molecular ion of this compound is selected and fragmented, producing a characteristic pattern of fragment ions. This fragmentation pattern serves as a molecular fingerprint, allowing for unambiguous identification even at trace levels.
Illustrative LC-MS Parameters for Analysis
| Parameter | Example Specification | Purpose |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) | Provides high-resolution separation of the analyte from the matrix. |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) | Separates compounds based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | Facilitates efficient chromatographic separation and subsequent ionization. |
| Gradient | Linear gradient from 5% to 95% B over 10 minutes | Elutes compounds with varying polarities. |
| MS Detector | Triple Quadrupole or Orbitrap Mass Spectrometer | Provides high-resolution mass analysis for accurate identification and quantification. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Generates intact molecular ions ([M+H]⁺) for sensitive detection. |
| MS/MS Transition | Precursor ion → Product ions | Confirms the identity of the compound through characteristic fragmentation patterns. |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique for the separation, quantification, and purification of compounds. For this compound, HPLC is the method of choice for determining the purity of a synthesized batch and for quantifying its concentration in various solutions.
For purity analysis, a sample of this compound is injected into the HPLC system and separated on a chromatographic column, typically a reversed-phase column. A detector, most commonly an ultraviolet (UV) detector set to a wavelength where the anilide group absorbs strongly, monitors the column effluent. The resulting chromatogram displays a major peak corresponding to this compound and potentially smaller peaks corresponding to impurities. The purity of the sample is often expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
For quantitative analysis, a calibration curve is first constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating the concentration from the calibration curve. This method is highly reproducible and accurate for determining the precise amount of the compound.
Illustrative HPLC Method Parameters
| Parameter | Example Specification |
| Instrument | HPLC system with UV Detector |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (indicative for aromatic ring) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Application of Photoaffinity Labeling and Activity-Based Protein Profiling Probes
While this compound itself is not a probe, its scaffold could be chemically modified to create sophisticated tools for chemical biology research, such as photoaffinity labels and activity-based protein profiling (ABPP) probes. These probes are designed to identify and study the interactions of small molecules with their protein targets in complex biological systems. nih.govmdpi.com
Photoaffinity Labeling (PAL) involves incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the structure of this compound. nih.govscispace.com This modified probe can then be introduced to a biological system, such as living cells. Upon binding to its target protein, the probe is irradiated with UV light, which activates the photoreactive group, causing it to form a covalent bond with the protein. nih.govscispace.com The covalently labeled protein can then be isolated and identified using proteomic techniques, revealing the molecular target of the parent compound.
Activity-Based Protein Profiling (ABPP) utilizes probes that react with the active sites of specific classes of enzymes in a covalent, activity-dependent manner. nih.govrsc.org If this compound were found to inhibit a particular enzyme, an ABPP probe could be designed based on its structure. This would typically involve incorporating a reactive "warhead" (e.g., a fluorophosphonate or an epoxide) that can covalently modify a catalytic residue in the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) for detection and enrichment. rsc.orgnih.gov Such probes are invaluable for studying enzyme function, identifying new drug targets, and assessing the selectivity of inhibitors within the native cellular environment. rsc.orgresearchgate.net
The development of such probes from the this compound structure would enable a deeper understanding of its mechanism of action and its potential biological targets.
Metabolic Transformations and in Vivo Fate of N 2 Cyanoethyl Val Leu Anilide
Pathways of Dipeptide (Val-Leu) Catabolism and Anabolism
Once N-2-Cyanoethyl-val-leu-anilide undergoes hydrolysis to release the Val-Leu dipeptide, or its constituent amino acids, these molecules enter the body's general amino acid pool and are subject to standard metabolic pathways. Dipeptides can be hydrolyzed by various peptidases, such as dipeptidyl peptidases or aminopeptidases, located in the plasma, on cell surfaces, and within cells, into their individual amino acids, L-valine and L-leucine.
Catabolism: Both valine and leucine (B10760876) are branched-chain amino acids (BCAAs), and their catabolism is initiated by a common set of enzymes. The primary sites for BCAA catabolism are skeletal muscle, liver, kidney, and brain. nih.gov
Transamination: The first step is the removal of the amino group, catalyzed by branched-chain aminotransferase (BCAT). This reaction transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the respective α-keto acids: α-ketoisovalerate from valine and α-ketoisocaproate from leucine. youtube.com
Oxidative Decarboxylation: The α-keto acids then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a mitochondrial enzyme complex. This irreversible step commits the carbon skeletons to further degradation.
Final Products: The subsequent degradation pathways are distinct for each amino acid.
Valine is glucogenic; its carbon skeleton is ultimately converted to propionyl-CoA, which can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle. youtube.com
Leucine is purely ketogenic; its breakdown yields acetyl-CoA and acetoacetate, which are precursors for ketone bodies and fatty acid synthesis. youtube.com
Anabolism: As essential amino acids, valine and leucine cannot be synthesized de novo in humans. Their primary anabolic fate is incorporation into new proteins via protein synthesis. When the body is in an anabolic state, these amino acids, derived from the catabolism of compounds like this compound or from dietary sources, are used to build and repair tissues. nih.gov In some organisms, an excess of valine has been observed to be converted to leucine, indicating a metabolic link between their pathways.
| Pathway Step | Enzyme(s) Involved | Key Substrates | Key Products | Metabolic Fate |
| Dipeptide Hydrolysis | Dipeptidases, Aminopeptidases | Val-Leu | L-Valine, L-Leucine | Entry into amino acid pool |
| Transamination | Branched-Chain Aminotransferase (BCAT) | Valine, Leucine, α-ketoglutarate | α-ketoisovalerate, α-ketoisocaproate, Glutamate | Removal of nitrogen |
| Oxidative Decarboxylation | Branched-Chain α-keto acid Dehydrogenase (BCKDH) | α-ketoisovalerate, α-ketoisocaproate | Isobutyryl-CoA, Isovaleryl-CoA | Commitment to degradation |
| Valine Catabolism | Various | Isobutyryl-CoA | Succinyl-CoA | Glucogenic (TCA Cycle) |
| Leucine Catabolism | Various | Isovaleryl-CoA | Acetyl-CoA, Acetoacetate | Ketogenic (Ketone/Fatty Acid Synthesis) |
| Anabolism | Ribosomes, tRNA synthetases | Valine, Leucine | Polypeptides, Proteins | Tissue synthesis and repair |
Role of the Cyanoethyl Group in Metabolic Stability and Biotransformation
The N-2-cyanoethyl group is not a naturally occurring moiety and is introduced synthetically. Its presence can significantly influence the metabolic stability of the parent molecule. The 2-cyanoethyl group is often used in chemical synthesis as a protecting group for phosphates because it is stable under certain conditions but can be removed when desired. nih.govacs.org This chemical stability can translate to metabolic stability.
Biotransformation: While direct metabolic studies on the N-2-cyanoethyl group attached to peptides are scarce, potential biotransformation pathways can be postulated based on the metabolism of other xenobiotic nitriles. nih.gov
Enzymatic Hydrolysis: The nitrile (cyano) group can be hydrolyzed by nitrilase or nitrile hydratase enzymes to a carboxylic acid (N-2-carboxyethyl-) or an amide (N-2-carbamoylethyl-), respectively. This would increase the polarity of the molecule, facilitating excretion.
Reductive Metabolism: The nitrile group could potentially undergo reduction to an amine.
Cleavage: It is possible that the C-N bond linking the cyanoethyl group to the valine nitrogen could be cleaved, although this is generally considered a stable bond. Oxidative cleavage of C-C bonds is a known biotransformation pathway for some compounds, but cleavage of this particular bond would be a less common metabolic reaction. nih.govdocumentsdelivered.com
The generation of toxic metabolites is a consideration. β-elimination of the cyanoethyl group can produce acrylonitrile (B1666552), a known toxic compound, though this is more commonly associated with chemical deprotection rather than enzymatic metabolism in vivo. nih.gov
Enzyme-Mediated Hydrolysis of Anilide Bonds
The anilide bond in this compound is an amide linkage between the carboxyl group of leucine and the amino group of aniline (B41778). This bond is susceptible to enzymatic hydrolysis by various proteases and other hydrolases, similar to a peptide bond but with different kinetics and specificity.
The cleavage of this bond would release aniline and the N-2-Cyanoethyl-Val-Leu peptide. Enzymes known to catalyze the hydrolysis of anilide bonds include:
Chymotrypsin: This serine protease, found in the digestive tract, is known to hydrolyze anilides, particularly those adjacent to aromatic amino acids. The effectiveness of the catalysis is influenced by the binding of the leaving group (aniline) to the enzyme.
Trypsin: Another serine protease that can hydrolyze anilide bonds, though its specificity is typically for basic amino acids. wuxiapptec.com
Other Proteases and Peptidases: A wide range of cellular proteases could potentially recognize and cleave the anilide linkage, depending on substrate specificity.
Lipases and Esterases: Some lipases have been shown to exhibit "promiscuous" amidase activity and can catalyze the formation or hydrolysis of amide bonds under certain conditions, including those involving anilines.
The hydrolysis of the anilide bond is a critical step in the metabolism of the parent compound, as it liberates the aniline moiety, which then enters xenobiotic metabolism pathways.
| Enzyme Class | Example(s) | Typical Location | Role in Anilide Hydrolysis |
| Serine Proteases | Chymotrypsin, Trypsin | Small Intestine, Plasma | Cleavage of the amide bond between the amino acid and aniline. |
| Cysteine Proteases | Papain, Cathepsins | Various Tissues, Lysosomes | Potential for hydrolysis depending on substrate fit. |
| Carboxypeptidases | Carboxypeptidase A | Small Intestine, Pancreas | Cleavage of the C-terminal amide bond. |
| Amidases/Hydrolases | Lipases (promiscuous activity) | Various Tissues | Can catalyze the hydrolysis of non-peptide amide bonds. |
Identification of Metabolites and Metabolic Pathways
Specific metabolic studies for this compound have not been identified in the reviewed literature. However, a putative metabolic pathway can be constructed based on the chemical structure of the compound and established principles of biotransformation. nih.govoaepublish.com The molecule has three primary points of potential enzymatic attack: the peptide bond between valine and leucine, the anilide bond between leucine and aniline, and the cyanoethyl group itself.
Predicted Primary Metabolites:
Hydrolysis of the Anilide Bond:
N-2-Cyanoethyl-Val-Leu
Aniline
Hydrolysis of the Peptide Bond:
N-2-Cyanoethyl-Valine
Leucine-anilide
Complete Hydrolysis:
L-Valine
L-Leucine
Aniline
Metabolites of the cyanoethyl group (e.g., 2-cyanoethylamine or 3-aminopropanoic acid after hydrolysis)
Putative Metabolic Pathway: The most probable initial step is the hydrolysis of either the peptide or anilide bond by proteases and amidases in the gut, liver, or plasma.
Initial Cleavage: The molecule is cleaved into smaller, more polar components. For instance, hydrolysis of the anilide bond yields aniline and the modified dipeptide.
Secondary Metabolism: These primary metabolites undergo further processing.
Aniline: Is known to be metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP2E1), to form metabolites such as phenylhydroxylamine and aminophenols, which are then conjugated (e.g., with glucuronic acid or sulfate) for excretion.
Dipeptide/Amino Acids: The N-2-Cyanoethyl-Val-Leu or the individual amino acids enter the metabolic pathways described in section 8.1.
N-2-Cyanoethyl-Valine: This N-acylated amino acid derivative would likely be a terminal metabolite excreted in the urine, or it could undergo further degradation of the cyanoethyl group as described in section 8.2. nih.govdiva-portal.orgresearchgate.netnih.gov
This proposed pathway highlights the conversion of the parent lipophilic compound into more hydrophilic metabolites to facilitate their elimination from the body.
Comparative In Vitro and In Vivo Metabolic Studies
While no direct comparative studies exist for this compound, the principles of comparing in vitro and in vivo metabolism for peptide-like molecules are well-established. wuxiapptec.com Such comparisons are crucial for predicting human pharmacokinetics from preclinical data. ingentaconnect.commanchester.ac.uk
In Vitro Models: Commonly used in vitro systems to study the metabolism of peptide derivatives include:
Liver Microsomes: Contain Phase I enzymes (e.g., Cytochrome P450s) and are used to study oxidative metabolism.
Hepatocytes (liver cells): Provide a more complete picture, containing both Phase I and Phase II (conjugation) enzymes, as well as transporters. unl.pt
Plasma/Whole Blood: Used to assess stability against plasma proteases and esterases.
Kidney or Intestinal Homogenates/S9 Fractions: Evaluate the metabolic contribution of these specific tissues, which are rich in peptidases. wuxiapptec.com
Caco-2 cell monolayers: An intestinal cell line used to predict absorption and intestinal metabolism. nih.gov
Correlation and Discrepancies: In vitro studies can identify primary metabolic pathways, such as hydrolysis or oxidation, and can rank compounds based on their metabolic stability. researchgate.netnih.gov For example, incubating this compound with liver S9 fractions would likely reveal the formation of hydrolyzed products like aniline and the dipeptide.
However, discrepancies between in vitro and in vivo results are common for several reasons:
Complexity of In Vivo Systems: In vivo metabolism integrates absorption, distribution, multi-organ metabolism, and excretion (ADME), processes not fully replicated in vitro. nih.gov
Transporter Effects: Cellular uptake and efflux transporters in the liver, intestine, and kidney can significantly affect the intracellular concentration of a compound available for metabolism, a factor often absent in simpler in vitro systems like microsomes.
Contribution of Multiple Organs: While the liver is the primary metabolic organ, the gut, kidneys, and plasma can play significant roles in peptide metabolism, and their relative contributions are only apparent from in vivo studies. nih.gov
For peptide drugs, in vitro models like rat intestinal mucosa have shown good correlation with in vivo oral bioavailability in humans, suggesting their predictive value. nih.govresearchgate.net Ultimately, in vitro assays serve as essential screening and mechanistic tools, but in vivo studies are required to confirm the complete metabolic fate and disposition of the compound. nih.govunh.eduresearchgate.net
| Model Type | Advantages | Limitations | Relevance for this compound |
| Liver Microsomes | High-throughput; specific for Phase I CYP enzymes. | Lacks Phase II enzymes and transporters; may misrepresent clearance pathways. | Useful for studying aniline hydroxylation. |
| Hepatocytes | Contains a full complement of metabolic enzymes and transporters. | Lower throughput; viability can be an issue. | Best in vitro model to predict overall hepatic metabolism and metabolite formation. |
| Plasma | Simple; good for assessing stability against circulating proteases. | Lacks cellular metabolism (liver, kidney). | Determines stability in circulation. |
| Intestinal/Kidney S9 | Assesses the metabolic role of specific extrahepatic tissues. | Represents only a fraction of the whole organ's activity. | Important for a peptide-like molecule that may be cleared by these organs. |
Consideration of Nitrogen Metabolism in the Context of Amino Acid Derivatives
The metabolism of this compound results in the release of nitrogen from multiple sources: the α-amino groups of valine and leucine, the peptide bond, the anilide nitrogen, and the cyano group nitrogen. The body processes this nitrogen through distinct pathways to either recycle it for anabolic processes or excrete it to prevent the accumulation of toxic ammonia (B1221849). nih.govlibretexts.orgresearchgate.net
Nitrogen from Amino Acids (Valine and Leucine): The primary fate of the α-amino nitrogen is its removal via transamination. libretexts.org Aminotransferases transfer the amino group to α-ketoglutarate to form glutamate. Glutamate then acts as a central nitrogen donor for the synthesis of other non-essential amino acids or undergoes oxidative deamination by glutamate dehydrogenase in the liver mitochondria. This reaction releases the nitrogen as a free ammonium (B1175870) ion (NH₄⁺). nih.gov
Urea (B33335) Cycle: The liver is the primary site for detoxifying the ammonium generated from amino acid catabolism. NH₄⁺, along with aspartate (which can be formed from glutamate via another transamination reaction), provides the two nitrogen atoms that are incorporated into urea through the urea cycle. Urea is a non-toxic, water-soluble compound that is transported via the bloodstream to the kidneys and excreted in the urine. nih.gov
Nitrogen from Anilide: The nitrogen atom in the aniline moiety is part of an aromatic amine, a xenobiotic. It is not typically a substrate for aminotransferases or the urea cycle directly. Instead, the entire aniline molecule undergoes Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism. The nitrogen remains part of the conjugated aniline metabolite, which is then excreted.
Nitrogen from the Cyano Group: If the nitrile group is hydrolyzed to an amide and then to a carboxylic acid, the nitrogen is released as ammonia and would enter the urea cycle. If the group is reduced to an amine, it would be metabolized as a xenobiotic amine.
The coordinated action of these pathways ensures that nitrogen from the breakdown of this complex amino acid derivative is efficiently and safely managed, either by reutilization in biosynthesis or by detoxification and excretion as urea or other conjugated metabolites.
Research Applications and Future Directions for N 2 Cyanoethyl Val Leu Anilide
Utility as a Biochemical Probe or Chemical Tool in Mechanistic Studies
The structure of N-2-Cyanoethyl-val-leu-anilide suggests its potential as a specialized biochemical probe for investigating enzymatic processes. Dipeptidyl peptidase III (DPP III) is a proteolytic enzyme that sequentially cleaves dipeptides from the N-termini of its substrates. mdpi.com Synthetic peptides and their derivatives are often used to study the activity and specificity of such proteases. nih.gov The Val-Leu sequence in this compound could serve as a recognition motif for certain peptidases, allowing the molecule to act as a competitive inhibitor or a substrate mimic.
The anilide group can be modified to incorporate reporter tags, such as fluorophores or biotin, transforming the compound into a tool for enzyme activity assays. nih.govthermofisher.com For instance, cleavage of the peptide bond by an enzyme could lead to a detectable change in fluorescence, enabling the real-time monitoring of enzyme kinetics. Furthermore, the cyanoethyl group, a known protecting group in chemical synthesis, could be exploited in mechanistic studies. nih.govoup.com Its presence might influence the binding affinity of the molecule to an enzyme's active site, providing insights into the structural requirements for substrate recognition.
Table 1: Potential Applications as a Biochemical Probe
| Application Area | Potential Mechanism of Action | Information Yielded |
| Enzyme Inhibition Studies | Competitive binding to the active site of peptidases. | Determination of enzyme specificity and inhibition constants (Ki). |
| Mechanistic Studies | Acting as a substrate mimic to probe enzyme-substrate interactions. | Insights into the catalytic mechanism and transition state stabilization. |
| High-Throughput Screening | Use in fluorescent or colorimetric assays to screen for enzyme inhibitors. | Identification of novel drug leads. |
Potential in the Design of Advanced Biomaterials and Conjugates
Peptide-based biomaterials are of significant interest due to their biocompatibility and tunable properties. nih.govnih.gov The self-assembly of peptides, driven by non-covalent interactions, can lead to the formation of hydrogels, nanofibers, and other nanostructures with applications in tissue engineering and drug delivery. bohrium.comrsc.org The Val-Leu dipeptide core of this compound, being composed of hydrophobic amino acids, could contribute to the self-assembly process, forming the basis for novel biomaterials. nih.govnih.gov
The anilide and cyanoethyl groups offer sites for chemical modification, allowing the conjugation of this dipeptide derivative to polymers or other biomolecules. creative-peptides.com Such peptide-polymer conjugates can combine the biological activity of the peptide with the structural properties of the polymer, leading to advanced biomaterials with tailored functionalities. For example, conjugation to a biocompatible polymer like polyethylene (B3416737) glycol (PEG) could enhance the solubility and in vivo stability of the molecule.
Table 2: Potential Biomaterial and Conjugate Formulations
| Material Type | Design Principle | Potential Application |
| Self-Assembled Hydrogels | Hydrophobic interactions of the Val-Leu core driving fibril formation. | Scaffolds for 3D cell culture and tissue regeneration. |
| Peptide-Polymer Conjugates | Covalent attachment of the dipeptide to a polymer backbone. | Targeted drug delivery systems, where the peptide moiety directs the conjugate to specific cells or tissues. |
| Surface Functionalization | Immobilization of the dipeptide onto the surface of medical implants. | Improving biocompatibility and promoting specific cell adhesion. |
Challenges in Synthesis and Scale-Up for Research Purposes
The chemical synthesis of peptides and their derivatives can present several challenges, particularly when dealing with hydrophobic residues like valine and leucine (B10760876). nih.gov These amino acids can promote aggregation during solid-phase peptide synthesis (SPPS), leading to incomplete reactions and difficult purifications. nih.govmblintl.com The synthesis of this compound would likely face similar hurdles.
The introduction of the N-2-cyanoethyl group requires specific reaction conditions and protecting group strategies. The 2-cyanoethyl group is commonly used as a protecting group for phosphate (B84403) groups in oligonucleotide synthesis and is removed by treatment with a mild base. mdpi.comfiveable.me Its stability during the various steps of peptide synthesis and purification would need to be carefully considered to prevent premature removal or side reactions. oup.com
Scaling up the synthesis of this compound for larger-scale research or potential commercial applications would necessitate optimization of the synthetic route to improve yields, reduce the use of hazardous reagents, and ensure cost-effectiveness. researchgate.netchemrxiv.org
Table 3: Key Synthesis and Scale-Up Considerations
| Challenge | Potential Solution | Impact on Scale-Up |
| Aggregation of Hydrophobic Peptides | Use of specialized resins, solvents, or temporary solubilizing tags. | Increased complexity and cost of the manufacturing process. |
| Protecting Group Strategy | Orthogonal protecting groups that are stable under coupling conditions but readily removable. | Requires careful selection and validation of protecting groups to ensure high purity of the final product. |
| Purification | High-performance liquid chromatography (HPLC) is often required for high purity. | Can be a bottleneck in the production process, limiting throughput. |
| Green Chemistry | Minimizing the use of toxic solvents and reagents. | Important for sustainable and environmentally friendly manufacturing. |
Emerging Opportunities in Target Validation and Drug Discovery Research
Small molecules and peptides play a crucial role in drug discovery, serving as starting points for the development of new therapeutic agents. mdpi.comnih.govfrontiersin.org Dipeptide structures, in particular, have been explored as scaffolds for the design of enzyme inhibitors and other bioactive molecules. nih.govfrontiersin.org this compound could be included in screening libraries to identify novel hits against various biological targets.
The process of converting a peptide into a small-molecule drug often involves identifying the minimal active sequence and then modifying it to improve its pharmacological properties, such as oral bioavailability and metabolic stability. nih.gov The Val-Leu dipeptide in this compound could represent such a minimal active sequence, and the anilide and cyanoethyl groups can be viewed as modifications that may enhance its drug-like properties.
Furthermore, this compound could be used in target validation studies. By observing the biological effects of this compound in cellular or animal models, researchers can gain confidence that modulating the activity of its target protein will have the desired therapeutic effect.
Interdisciplinary Approaches in this compound Research
The full research potential of this compound can best be realized through interdisciplinary collaboration. nih.govacs.org Chemists would be needed to develop efficient synthetic routes and create derivatives with diverse functionalities. Biologists and biochemists could then test these compounds in various assays to elucidate their mechanism of action and identify their biological targets.
Computational chemists could use molecular modeling and docking studies to predict the binding of this compound to different proteins and to guide the design of more potent and selective analogs. Materials scientists could explore the self-assembly properties of this molecule and its derivatives to create novel biomaterials. nih.gov This collaborative approach would accelerate the translation of basic research findings into practical applications in medicine and biotechnology. mdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-2-Cyanoethyl-val-leu-anilide, and what analytical methods are recommended for confirming its purity?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids. Key steps include coupling reactions (e.g., HBTU/HOBt activation), deprotection with piperidine, and cleavage from the resin using TFA. Purification is achieved via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Structural confirmation requires ¹H/¹³C NMR (e.g., δ 7.8 ppm for cyanoethyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. Purity should exceed 95% as validated by HPLC retention times and UV absorption profiles .
Q. How should researchers design stability studies to assess degradation pathways of this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:
- Temperature : Incubate at 40°C, 60°C, and 25°C (control).
- pH : Test in buffers (pH 3–9) at 37°C.
- Light : Expose to UV (254 nm) and visible light.
Monitor degradation via HPLC-MS every 24 hours to identify byproducts (e.g., hydrolyzed cyanoethyl groups). Quantify degradation kinetics using first-order rate equations. Include control samples with inert atmospheres (N₂) to isolate oxidative pathways .
Q. What strategies optimize the yield of this compound during synthesis while minimizing side products?
- Methodological Answer : Optimize reaction parameters:
- Solvent : Use DMF for improved solubility of intermediates.
- Coupling agents : Replace HBTU with PyBOP for sterically hindered residues.
- Temperature : Maintain 0–4°C during coupling to reduce racemization.
Monitor reaction progress via TLC (ninhydrin staining) and in-situ FTIR to detect unreacted carbonyl groups. Post-synthesis, employ trituration with cold diethyl ether to precipitate impurities .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., proteases). Validate docking poses with molecular dynamics simulations (GROMACS).
- QSAR : Derive descriptors (logP, polar surface area) from ChemAxon and correlate with experimental IC₅₀ values. Apply partial least squares (PLS) regression to identify key structural determinants.
Cross-reference computational predictions with in vitro enzyme inhibition assays to refine models .
Q. What experimental approaches resolve contradictory data on the biological activity of this compound across different in vitro models?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa), serum-free media, and normalized compound concentrations (µM range).
- Meta-Analysis : Pool data from multiple studies and apply mixed-effects models to account for variability. Use funnel plots to detect publication bias.
- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream protein targets .
Q. How can researchers systematically evaluate existing literature on this compound to identify mechanistic or methodological gaps?
- Methodological Answer :
- Database Search : Use SciFinder and PubMed with keywords (e.g., "cyanoethyl peptide anilide inhibition"). Apply PRISMA guidelines for inclusion/exclusion criteria.
- Critical Appraisal : Assess study quality using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation). Flag studies lacking controls or with unvalidated assays.
- Gap Analysis : Map reported biological targets (e.g., kinases, proteases) and highlight understudied pathways (e.g., epigenetic regulators) .
Q. What experimental techniques elucidate the enzymatic inhibition mechanism of this compound?
- Methodological Answer :
- Kinetic Assays : Measure initial reaction rates (V₀) under varying substrate concentrations. Construct Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive).
- X-Ray Crystallography : Co-crystallize the compound with the target enzyme (e.g., thrombin) to resolve binding modes at 2.0 Å resolution.
- Mutagenesis : Introduce point mutations (e.g., Ser195Ala in proteases) to validate critical binding residues via IC₅₀ shifts .
Data Analysis & Presentation
Q. How should researchers present spectroscopic and bioactivity data for this compound to ensure reproducibility?
- Methodological Answer :
- NMR : Report solvent (e.g., DMSO-d₆), frequency (400 MHz), and integration ratios. Assign all peaks using 2D experiments (COSY, HSQC).
- Bioactivity : Express IC₅₀ values with 95% confidence intervals (n ≥ 3 replicates). Use scatter plots with error bars and ANOVA for multi-group comparisons.
- Compliance : Follow IUPAC nomenclature and SI units for physicochemical properties (e.g., logD at pH 7.4) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using four-parameter logistic models (GraphPad Prism). Calculate Hill slopes to assess cooperativity.
- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude anomalous data points.
- Multivariate Analysis : Use PCA (principal component analysis) to correlate structural features with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
